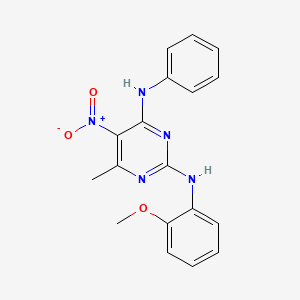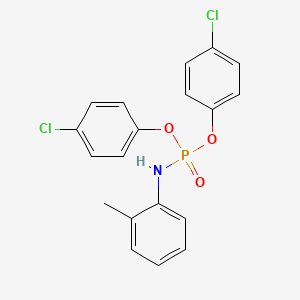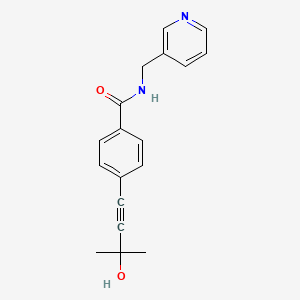
N~2~-(2-methoxyphenyl)-6-methyl-5-nitro-N~4~-phenyl-2,4-pyrimidinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2-methoxyphenyl)-6-methyl-5-nitro-N~4~-phenyl-2,4-pyrimidinediamine, commonly known as MMNP, is a chemical compound that has attracted significant attention in the scientific research community. MMNP belongs to the class of pyrimidine-based compounds, which have been shown to possess various biological activities, including anticancer, antiviral, and antibacterial properties.
Mécanisme D'action
The mechanism of action of MMNP is not fully understood. However, studies have suggested that MMNP can induce apoptosis in cancer cells by activating the mitochondrial pathway. MMNP can also inhibit the proliferation of cancer cells by blocking the cell cycle at the G2/M phase. In addition, MMNP has been shown to inhibit the replication of HIV-1 and HCV by targeting the viral protease enzyme.
Biochemical and Physiological Effects
MMNP has been shown to have various biochemical and physiological effects. In cancer cells, MMNP can induce apoptosis and inhibit proliferation. In addition, MMNP has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. MMNP has also been shown to have antioxidant activity by scavenging free radicals. Furthermore, MMNP has been shown to have neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MMNP in lab experiments is its high purity, which ensures reproducibility of results. MMNP is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using MMNP is its potential toxicity, which needs to be carefully evaluated in cell-based and animal studies.
Orientations Futures
There are several future directions for research on MMNP. One direction is to investigate its potential as a therapeutic agent for cancer and viral infections. Another direction is to explore its potential as an anti-inflammatory and neuroprotective agent. Furthermore, studies could be conducted to evaluate the safety and toxicity of MMNP in animal models. Finally, the structure-activity relationship of MMNP could be investigated to identify more potent analogs with improved biological activity.
Méthodes De Synthèse
The synthesis of MMNP involves the reaction of 2-methoxyaniline, 4-nitrophenylamine, and 6-methyl-2-thioxo-2,3-dihydropyrimidine-4,5-diamine in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization and nitration. The final product is purified using column chromatography. The yield of MMNP is typically around 60%, and the purity can be as high as 98%.
Applications De Recherche Scientifique
MMNP has been extensively studied for its potential anticancer activity. Studies have shown that MMNP can induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway. MMNP has also been shown to inhibit the proliferation of cancer cells by blocking the cell cycle at the G2/M phase. In addition, MMNP has been investigated for its potential antiviral activity against HIV-1 and HCV. MMNP has been shown to inhibit the replication of these viruses by targeting the viral protease enzyme.
Propriétés
IUPAC Name |
2-N-(2-methoxyphenyl)-6-methyl-5-nitro-4-N-phenylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-12-16(23(24)25)17(20-13-8-4-3-5-9-13)22-18(19-12)21-14-10-6-7-11-15(14)26-2/h3-11H,1-2H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBLCXZKWHRVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=CC=CC=C2OC)NC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5226676.png)
![methyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5226680.png)
![8-(2-pyridinyl)-13H-benzo[f]indeno[1,2-c]quinolin-13-one](/img/structure/B5226685.png)
![1-(4-chlorobenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5226691.png)


![3-(4-chlorophenyl)-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226718.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-methoxyethyl)piperazine](/img/structure/B5226734.png)
![methyl 4-(3-{[(ethylamino)(phenylimino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5226739.png)
![ethyl N-({[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetyl)glycinate](/img/structure/B5226747.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]-2-propanol](/img/structure/B5226768.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226775.png)

![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole](/img/structure/B5226794.png)
